7-ヒドロキシメチルベンゾ(a)アントラセン

概要

説明

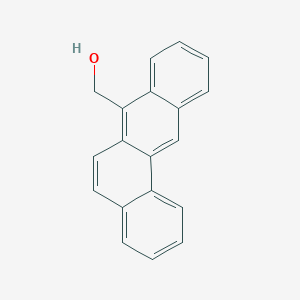

7-Hydroxymethylbenz(a)anthracene, also known as 7-HMA, is a polycyclic aromatic hydrocarbon (PAH) compound that is produced in the environment as a result of incomplete combustion of organic matter. It is a member of the benz(a)anthracene family of compounds, which are known to be carcinogenic and mutagenic. 7-HMA is a ubiquitous environmental pollutant and has been found in soil and water samples, as well as in the air. It is a major component of diesel exhaust and cigarette smoke, and is also produced as a by-product of the combustion of coal and wood. 7-HMA has been studied extensively in the scientific community and is of great interest due to its potential toxicity and its ability to induce cancer in laboratory animals.

科学的研究の応用

発がん性と変異原性

7-HBAは、未処理のラット肝臓サイトゾルで試験したとき、PAPS生成系、硫酸ナトリウム、ATPで強化すると、サルモネラ菌タイフィムリウムTA 98に対して強力な変異原性を示します。注目すべきは、サイトゾルを沸騰させた場合、またはアッセイ培地から硫酸ナトリウムまたはATPを省略した場合、変異原性活性は観察されないことです。7-HBAの高反応性硫酸エステルが同定され、本質的な変異原性を持っていることが示されました。この硫酸エステルは、子牛胸腺DNAとサイトゾルタンパク質に共有結合します。 この発がん物質は、7-メチレン基を介して生体高分子に結合し、脱離基として硫酸アニオンを放出します .

真菌代謝

クニンガムエラ・エレガンスは、7-HBAを代謝して、7-HBA-トランス-8,9-ジヒドロジオールと7-HBA-トランス-3,4-ジヒドロジオールを主要代謝物として生成します。 真菌代謝を理解することは、環境および生物学的システムにおける化合物の運命についての洞察を提供します .

DNA相互作用

7-HBAはDNAと相互作用し、そのK領域エポキシドはDNA付加体の形成に関与しています。 この相互作用は、化合物の遺伝毒性効果と潜在的な発がん性を理解する上で重要な役割を果たします .

作用機序

Target of Action

7-Hydroxymethylbenz(a)anthracene (7-HBA) is a potent mutagen . It has been shown to interact with DNA and proteins in cells . The primary targets of 7-HBA are therefore the DNA and proteins within the cell .

Mode of Action

7-HBA interacts with its targets through its 7-methylene group . This interaction results in the formation of covalent bonds between 7-HBA and the biomacromolecules . The formation of these bonds can lead to changes in the structure and function of the affected DNA and proteins .

Biochemical Pathways

The metabolism of 7-HBA involves the formation of several metabolites . These include 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol, which are the predominant metabolites . The formation of these metabolites suggests that 7-HBA affects the biochemical pathways involved in the metabolism of aromatic compounds .

Pharmacokinetics

The metabolism of 7-HBA by Cunninghamella elegans and rat liver microsomes from 3-methylcholanthrene-treated rats showed that the metabolites were qualitatively similar . This suggests that 7-HBA may have similar ADME properties in different organisms . .

Result of Action

The interaction of 7-HBA with DNA and proteins can lead to changes in the structure and function of these biomacromolecules . This can result in the disruption of normal cellular processes and potentially lead to the development of diseases such as cancer .

Action Environment

The action of 7-HBA can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect the metabolism of 7-HBA and the formation of its metabolites . Additionally, the pH and temperature of the environment can influence the stability and efficacy of 7-HBA .

Safety and Hazards

The safety data sheet for Benz[a]anthracene, a related compound, suggests that it may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured .

将来の方向性

The future directions for the study of 7-Hydroxymethylbenz(a)anthracene could involve further investigation into its effects on human health, particularly in relation to environmental pollutants. Additionally, more research could be conducted into its synthesis and the development of methods to construct anthracene and anthraquinone frameworks .

特性

IUPAC Name |

benzo[a]anthracen-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFOOWHDKQMDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167065 | |

| Record name | 7-Hydroxymethylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16110-13-7 | |

| Record name | Benz[a]anthracene-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxymethylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymethylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7-hydroxymethylbenz(a)anthracene (7-HMBA) interact with DNA and what are the downstream effects?

A: While 7-HMBA itself does not directly bind to DNA effectively, it requires metabolic activation. Research suggests that 7-HMBA is transformed into a reactive sulfate ester, 7-sulfooxymethylbenz(a)anthracene (7-SBA), in the presence of sulfotransferases and a PAPS-generating system. [] This 7-SBA is highly electrophilic and can covalently bind to DNA, primarily through its 7-methylene group, leading to potential mutations and contributing to its carcinogenic properties. []

Q2: Can you describe the metabolic activation of 7-HMBA and its implications in carcinogenicity?

A: 7-HMBA is metabolized by sulfotransferases, specifically hydroxysteroid sulfotransferase (sulfotransferase a) in the liver, to form 7-SBA. [] This sulfate ester is highly reactive and mutagenic. [, ] Studies have shown that 7-SBA is more carcinogenic than 7-HMBA itself, inducing sarcomas in rats upon repeated subcutaneous injection. [] This highlights the importance of metabolic activation in 7-HMBA's carcinogenic potential.

Q3: How is 7-HMBA metabolized by liver enzymes?

A: Rat liver microsomes, homogenates, and soluble fractions all play a role in 7-HMBA metabolism. Microsomal preparations convert it into trans-5,6-dihydro-5,6-dihydroxy-7-hydroxymethylbenz[a]anthracene. [] Both the soluble fraction and glutathione, or homogenates in general, metabolize 7-HMBA into a glutathione conjugate. [] Additionally, small amounts of 5-hydroxy-7-hydroxymethylbenz[a]anthracene might be non-enzymatically produced during these processes. []

Q4: What is the role of epoxide formation in the metabolism of 7-methylbenz(a)anthracene (7-MBA), a related compound to 7-HMBA?

A: 7-MBA, a precursor to 7-HMBA, undergoes metabolic activation through epoxide formation. [] This process is catalyzed by NADPH-dependent microsomal mono-oxygenase found in both human and rat lung tissues. [] These epoxides are further metabolized by microsomal epoxide hydrase into dihydrodiols and by glutathione S-epoxide transferase into glutathione conjugates. [] This metabolic pathway is thought to be crucial for 7-MBA's carcinogenic activity.

Q5: What are the implications of 7-HMBA metabolism in different tissues for cancer development?

A: The metabolism of polycyclic aromatic hydrocarbons (PAHs) like 7-MBA and its metabolite 7-HMBA in tissues like the respiratory tract is relevant to cancer development. [] Research shows that rat and hamster trachea, as well as human bronchial tissue, can metabolize PAHs into epoxides and further into dihydrodiols and glutathione conjugates. [] This suggests that these tissues possess the enzymatic machinery for PAH activation and detoxification, highlighting the potential for localized carcinogenesis within the respiratory system.

Q6: How does the structure of 7-HMBA compare to 7-bromomethylbenz(a)anthracene (BrMeBA) and what are the implications for their carcinogenic potential?

A: BrMeBA is structurally similar to 7-HMBA, with a bromine atom replacing the hydroxyl group at the 7-methyl position. [] Interestingly, BrMeBA exhibits both initiating and promoting activity in mouse skin carcinogenesis models. [] This suggests that the presence of a good leaving group at the 7-methyl position, such as bromine in BrMeBA and potentially the sulfate group in 7-SBA, might be crucial for the carcinogenic activity of these compounds.

Q7: Are there any known structure-activity relationships for 7-HMBA and its derivatives?

A: Studies have explored the structure-activity relationship of 7-HMBA and related compounds. [] Research indicates that replacing the hydroxymethyl group with other substituents, such as acetoxymethyl, formyl, methyl, or methoxymethyl, can affect the mutagenic activity. [] For instance, 7-acetoxymethylbenz[a]anthracene exhibits mutagenicity even without metabolic activation, suggesting that it might be an ultimate mutagen. [] This highlights that even slight modifications in the 7-position substituent can significantly impact the compound's biological activity.

Q8: What are some of the analytical techniques used to study 7-HMBA and its metabolites?

A: Researchers have utilized various analytical techniques to characterize and quantify 7-HMBA and its metabolites. These techniques include high-performance liquid chromatography (HPLC) for separating metabolites, [] UV-visible absorption and mass spectrometry for their identification, [] and liquid scintillation counting to track radiolabeled compounds. [] Additionally, fluorospectroscopy has been employed to study the interaction of 7-SBA with DNA and proteins. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)